molecular formula C38H28O2 B14217035 9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol CAS No. 554459-77-7

9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol

Cat. No.: B14217035
CAS No.: 554459-77-7
M. Wt: 516.6 g/mol
InChI Key: MFAUDPCYUVYXRF-UHFFFAOYSA-N
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Description

9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two biphenyl groups attached to a dihydroanthracene core with hydroxyl groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with anthracene derivatives, followed by selective hydroxylation at the 9 and 10 positions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of 9,10-anthraquinone derivatives.

    Reduction: Formation of 9,10-dihydro derivatives.

    Substitution: Formation of halogenated or aminated biphenyl derivatives.

Scientific Research Applications

9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl and anthracene moieties can intercalate with DNA, potentially affecting gene expression and cellular functions. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: A simpler analog with phenyl groups instead of biphenyl groups.

    9,10-Di(2-naphthyl)anthracene: Contains naphthyl groups, known for its use in organic light-emitting diodes (OLEDs).

    Biphenyl: A basic structure with two connected phenyl rings, used in various industrial applications.

Uniqueness

9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene structures, providing a larger π-conjugated system. This enhances its electronic properties, making it suitable for applications in organic electronics and materials science.

Properties

CAS No.

554459-77-7

Molecular Formula

C38H28O2

Molecular Weight

516.6 g/mol

IUPAC Name

9,10-bis(2-phenylphenyl)anthracene-9,10-diol

InChI

InChI=1S/C38H28O2/c39-37(31-21-9-7-19-29(31)27-15-3-1-4-16-27)33-23-11-13-25-35(33)38(40,36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26,39-40H

InChI Key

MFAUDPCYUVYXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C(C5=CC=CC=C53)(C6=CC=CC=C6C7=CC=CC=C7)O)O

Origin of Product

United States

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